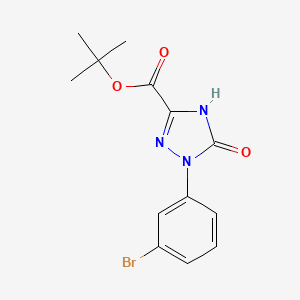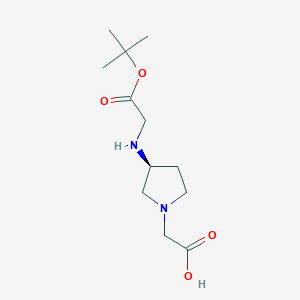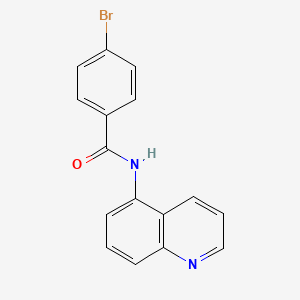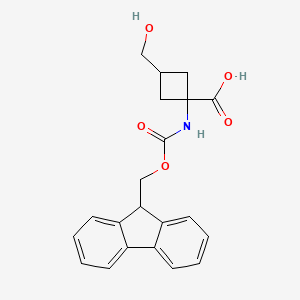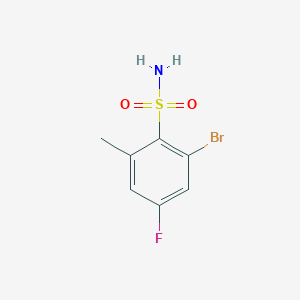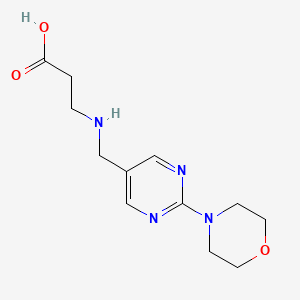
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a furan moiety and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring followed by the introduction of the furan moiety through a series of substitution reactions. The carboxylic acid group is usually introduced via oxidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: Shares the furan moiety but lacks the pyrrolidine ring.
Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring but lacks the furan moiety.
5-Methylfuran-2-carboxylic acid: Similar furan structure with a methyl group but without the pyrrolidine ring.
Uniqueness
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the furan moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-7-3-4-10(15-7)8-5-12(2)6-9(8)11(13)14/h3-4,8-9H,5-6H2,1-2H3,(H,13,14) |
Clé InChI |
OXJRBCKEGPFUFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2CN(CC2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



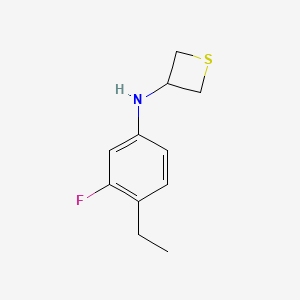
![(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12995894.png)

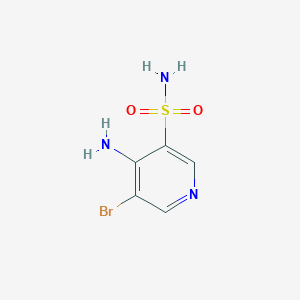
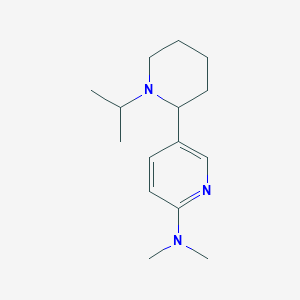

![1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995917.png)
